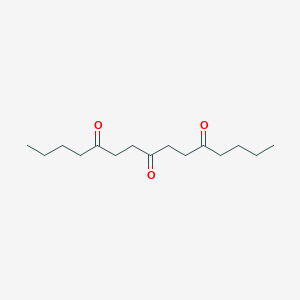

Pentadecane-5,8,11-trione

Description

Contextualization within Polycarbonyl Compound Chemistry

Polycarbonyl compounds are organic molecules characterized by the presence of multiple carbonyl (C=O) functional groups. researchgate.net This class of compounds is of significant interest in organic chemistry due to the unique and often complex reactivity imparted by the interaction of these groups. researchgate.net The presence of multiple electrophilic carbon centers and adjacent acidic protons can lead to a variety of chemical transformations. rsc.org

Polycarbonyl compounds are broadly categorized. For instance, vicinal polycarbonyls have adjacent carbonyl groups, which strongly modify each other's reactivity. researchgate.net Pentadecane-5,8,11-trione, however, is a non-vicinal trione (B1666649), with its ketone groups separated by two methylene (B1212753) (-CH2-) units. This 1,4-relationship between the carbonyls (e.g., between C5 and C8) is a common motif. A key aspect of polycarbonyl chemistry is their use as versatile intermediates in synthesizing more complex molecules. connectjournals.com The strategic placement of the carbonyl groups in Pentadecane-5,8,11-trione makes it a potentially useful precursor in multi-step synthetic pathways.

Significance and Scope of Research on Triones

Triones, defined as compounds containing three ketone groups, are a significant subclass of polycarbonyls. wikipedia.org Their importance stems from their role as versatile building blocks and key intermediates in organic synthesis. They are particularly valuable in the construction of complex heterocyclic compounds and in the biogenetic-type synthesis of natural products. connectjournals.comorganic-chemistry.org For example, tri- and polyketones are crucial intermediates in the biosynthesis of polyketides, a class of natural products that includes many antibiotics. wikipedia.org

The reactivity of triones allows them to participate in a wide array of chemical reactions, including condensations, cyclizations, and multi-component reactions. The multiple carbonyl groups can act as sequential reaction sites, enabling the assembly of intricate molecular architectures from simpler starting materials. Research into triones often focuses on developing new synthetic methods, exploring their reactivity patterns, and utilizing them as precursors for biologically active molecules or functional materials. rsc.orgcolab.ws

Current State of Knowledge and Research Gaps Pertaining to Pentadecane-5,8,11-trione

The body of research specifically focused on Pentadecane-5,8,11-trione is limited, with its primary documentation appearing in the context of its use as a synthetic intermediate.

Detailed Research Findings: The most detailed account of Pentadecane-5,8,11-trione (referred to as trione 7a in the study) describes its successful synthesis and application in the total synthesis of pyrrolizidine (B1209537) alkaloids. rsc.org In this research, the trione was prepared via the acid-catalyzed hydrolysis of its precursor acetal (B89532) (compound 6a) using 4N hydrochloric acid in a tetrahydrofuran (B95107) (THF) solvent. rsc.org The resulting trione was then used directly in a subsequent reductive amination step. Specifically, it was treated with ammonium (B1175870) acetate (B1210297) and sodium cyanoborohydride in methanol (B129727) to yield the target (3R,5S,7ar)-3,5-dipropylhexahydro-1H-pyrrolizine skeleton. rsc.org This demonstrates the utility of Pentadecane-5,8,11-trione as a functional precursor for constructing complex nitrogen-containing heterocyclic systems.

Interactive Data Table: Properties of Pentadecane-5,8,11-trione

| Property | Value | Source |

| CAS Number | 62619-51-6 | evitachem.comguidechem.com |

| Molecular Formula | C₁₅H₂₆O₃ | rsc.org |

| Molecular Weight | 254.37 g/mol | Calculated |

| Structure | CH₃(CH₂)₃CO(CH₂)₂CO(CH₂)₂CO(CH₂)₃CH₃ | Inferred |

Research Gaps: A significant research gap exists regarding Pentadecane-5,8,11-trione. While its synthesis and use in one specific pathway have been documented, there is a notable lack of comprehensive studies on the compound itself. rsc.org The available literature does not provide extensive data on its physical properties, detailed spectroscopic analysis (such as ¹H NMR or ¹³C NMR spectra), or alternative synthetic routes. Furthermore, unlike other triones which have been investigated for various applications, there is no readily available research exploring the potential biological activities or material properties of Pentadecane-5,8,11-trione. The scope of its chemistry appears confined to its role as an intermediate, indicating that its broader reactivity and potential applications remain largely unexplored.

Structure

3D Structure

Properties

CAS No. |

62619-51-6 |

|---|---|

Molecular Formula |

C15H26O3 |

Molecular Weight |

254.36 g/mol |

IUPAC Name |

pentadecane-5,8,11-trione |

InChI |

InChI=1S/C15H26O3/c1-3-5-7-13(16)9-11-15(18)12-10-14(17)8-6-4-2/h3-12H2,1-2H3 |

InChI Key |

JPTIUBVUJTUXPC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)CCC(=O)CCC(=O)CCCC |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for Pentadecane 5,8,11 Trione

De Novo Synthesis Approaches

De novo synthesis refers to the construction of complex molecules from simple, readily available starting materials. wikipedia.orgyoutube.com For Pentadecane-5,8,11-trione, this involves the strategic assembly of its fifteen-carbon backbone with the precise placement of carbonyl groups at the 5, 8, and 11 positions. These strategies are often characterized by their convergent nature, building complex structures in a controlled, step-by-step manner or through elegant one-pot procedures.

Multi-Component Reactions in Trione (B1666649) Synthesis

Multi-component reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. tcichemicals.comnih.gov This approach offers high atom economy and procedural simplicity. While a specific MCR for Pentadecane-5,8,11-trione is not prominently documented, established MCRs could be adapted to synthesize key fragments or analogous β-dicarbonyl and γ-dicarbonyl systems. For instance, reactions like the Hantzsch dihydropyridine synthesis or the Biginelli reaction, which assemble complex heterocycles from simple acyclic precursors, demonstrate the power of MCRs in forming multiple C-C and C-N bonds in one pot. nih.govbeilstein-journals.org A hypothetical MCR approach to a trione precursor could involve the condensation of a β-ketoester, an aldehyde, and another nucleophilic component to rapidly build molecular complexity. acs.org

Table 1: Overview of Selected Multi-Component Reactions and Their Potential Relevance

| Reaction Name | Typical Reactants | Product Type | Potential Application in Trione Synthesis |

|---|---|---|---|

| Hantzsch Reaction | β-ketoester, Aldehyde, Ammonia (B1221849)/Amine | 1,4-Dihydropyridine | Synthesis of fragments containing 1,4-dicarbonyl relationships. |

| Biginelli Reaction | β-ketoester, Aldehyde, Urea/Thiourea | Dihydropyrimidinone | Assembly of β-dicarbonyl units within a larger framework. |

| Ugi Reaction | Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acid | α-Acylamino Amide | Rapid construction of complex, functionalized carbon chains. tcichemicals.com |

| Petasis Reaction | Amine, Aldehyde, Boronic Acid | Substituted Amines | Formation of C-C bonds for chain elongation. beilstein-journals.org |

Domino and Cascade Reaction Sequences

Domino, or cascade, reactions are processes involving at least two consecutive transformations in which the subsequent reaction occurs due to the functionality generated in the previous step, without the need for isolating intermediates or adding new reagents. wikipedia.org These sequences are highly efficient for building complex molecules like polyketides, which are biosynthetically related to linear triones. nih.govresearchgate.net A plausible domino strategy for assembling the Pentadecane-5,8,11-trione backbone could involve a sequence of Michael additions and aldol-type condensations. For example, a Michael addition of a nucleophile to an α,β-unsaturated ketone could generate an enolate, which then participates in a subsequent condensation reaction to extend the carbon chain and introduce another keto group. Such biomimetic approaches are valued for their efficiency in forming multiple C-C bonds and increasing molecular complexity in a single operation. researchgate.net

Table 2: Hypothetical Domino Sequence for 1,4,7-Trione Synthesis

| Step | Reaction Type | Reactant A | Reactant B | Intermediate/Product Functionality |

|---|---|---|---|---|

| 1 | Michael Addition | Enolate of a 1,3-dicarbonyl compound | α,β-Unsaturated Ketone | Generates a 1,5-dicarbonyl system and a new enolate. |

| 2 | Aldol (B89426) Condensation | Enolate from Step 1 | Aldehyde | Chain extension and introduction of a hydroxyl group. |

| 3 | Oxidation | Product from Step 2 | Oxidizing Agent | Oxidation of the hydroxyl group to a carbonyl, yielding the trione. |

Acid-Catalyzed Condensation Reactions

Acid-catalyzed condensation reactions, particularly aldol and Claisen-type condensations, are fundamental methods for carbon-carbon bond formation. In an acidic medium, a ketone can tautomerize to its enol form, which then acts as a nucleophile, attacking a protonated carbonyl group of another molecule. youtube.com This process, followed by dehydration, can be used to construct the carbon chain of Pentadecane-5,8,11-trione. A strategic approach would involve the sequential condensation of shorter-chain ketones or esters. For example, the condensation of a four-carbon ketone with a suitable five-carbon electrophile could form a nine-carbon intermediate, which could be further elaborated. The challenge lies in controlling the regioselectivity of the enolization and the subsequent condensation to avoid the formation of undesired isomers. researchgate.net

Stereoselective and Asymmetric Synthesis Methods

While Pentadecane-5,8,11-trione is an achiral molecule, the principles of stereoselective synthesis are crucial for creating chiral derivatives or for ensuring high selectivity in reactions where stereoisomers could potentially form as intermediates. mskcc.org For instance, if substituted precursors were used in an aldol condensation sequence, controlling the relative stereochemistry of newly formed chiral centers would be essential. Asymmetric synthesis methods, employing chiral catalysts or auxiliaries, could be used to generate optically active analogues of the trione. nih.gov Manganese-promoted sequential reactions, for example, have been shown to achieve complete E-selectivity in the synthesis of α,β-unsaturated amides, which can then be converted to ketones, demonstrating the high level of control possible in modern synthesis. organic-chemistry.org

Macrocyclic Ring Formation Strategies for Analogous Systems

Long-chain linear molecules like Pentadecane-5,8,11-trione are important precursors for the synthesis of macrocycles—molecules containing rings of twelve or more atoms. wikipedia.org Strategies for macrocyclization are diverse and include methods such as ring-closing metathesis (RCM), macrolactonization, and intramolecular C-C bond-forming reactions. nih.govdrughunter.com A precursor analogous to Pentadecane-5,8,11-trione, but with terminal reactive groups (e.g., alkenes), could undergo RCM to form a large carbocyclic ring. Alternatively, intramolecular aldol condensation between the terminal and internal carbonyl groups could lead to the formation of macrocyclic structures, a strategy that leverages the existing functionality within the chain. Such ring-closing strategies are often challenged by the entropic cost of bringing the two ends of a long chain together, frequently requiring high-dilution conditions to favor intramolecular over intermolecular reactions. wikipedia.orgnih.gov

Table 3: Common Macrocyclization Strategies

| Reaction Type | Required Precursor Functionality | Catalyst/Reagent | Resulting Ring Feature |

|---|---|---|---|

| Ring-Closing Metathesis (RCM) | Terminal Alkenes | Grubbs or Schrock Catalysts | Carbon-Carbon Double Bond |

| Macrolactonization | Terminal Carboxylic Acid and Hydroxyl | Yamaguchi or Steglich Esterification Reagents | Ester (Lactone) Linkage |

| Intramolecular Aldol Condensation | Dicarbonyl or Polycarbonyl Chain | Acid or Base Catalyst | α,β-Unsaturated Ketone |

| Prins-Type Macrocyclization | Homoallylic Alcohol and Aldehyde | Lewis or Brønsted Acid | Tetrahydropyran Ring nih.gov |

Targeted Functionalization of Alkane Chains

An alternative to building the molecule from scratch is to start with the parent hydrocarbon, pentadecane, and selectively introduce the three ketone functionalities. nih.gov This approach falls under the category of C-H functionalization, a field that aims to directly convert inert C-H bonds into functional groups. technion.ac.il The primary challenge of this strategy is achieving site selectivity. Functionalizing a long alkane chain like pentadecane at specific carbons (C5, C8, C11) while leaving all other methylene (B1212753) groups untouched is exceedingly difficult due to the similar reactivity of the numerous secondary C-H bonds. researchgate.net Current methods often rely on directing groups to guide a catalyst to a specific C-H bond or take advantage of subtle electronic differences. A hypothetical approach might involve a radical-mediated process or transition-metal catalysis designed to selectively oxidize specific positions on the alkane chain. However, achieving the desired 1,4,7-trione substitution pattern on a simple alkane remains a significant and largely unsolved challenge in synthetic chemistry. technion.ac.il

Selective Oxidation Reactions for Carbonyl Introduction

The direct oxidation of a pentadecane backbone to introduce carbonyl groups at specific positions is a formidable challenge due to the chemical inertness of alkanes. However, several modern catalytic systems have been developed for the selective oxidation of C-H bonds. While direct selective oxidation of a long-chain alkane to a specific triketone in a single step is not yet feasible, the principles of selective oxidation can be applied to functionalized precursors.

For instance, a diol or alcohol precursor to Pentadecane-5,8,11-trione could be oxidized to the corresponding ketone. A variety of reagents are available for the oxidation of secondary alcohols to ketones, including chromium-based reagents (e.g., pyridinium (B92312) chlorochromate (PCC), Jones reagent), Dess-Martin periodinane, and Swern oxidation conditions. The choice of oxidant would depend on the presence of other functional groups in the molecule to ensure chemoselectivity.

| Oxidizing Agent | Reaction Conditions | Substrate | Product |

| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, room temperature | Secondary Alcohol | Ketone |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0 °C to room temperature | Secondary Alcohol | Ketone |

| Dess-Martin Periodinane (DMP) | CH₂Cl₂, room temperature | Secondary Alcohol | Ketone |

| Swern Oxidation ((COCl)₂/DMSO, then Et₃N) | CH₂Cl₂, -78 °C to room temperature | Secondary Alcohol | Ketone |

It is important to note that ketones are generally resistant to further oxidation under these conditions, which prevents over-oxidation to carboxylic acids that can occur with primary alcohols. libretexts.org

Strategic Carbonyl Group Incorporation

A more practical approach to the synthesis of Pentadecane-5,8,11-trione involves the strategic incorporation of carbonyl groups through the assembly of smaller, functionalized fragments. This allows for precise control over the location of the ketone functionalities. The structure of Pentadecane-5,8,11-trione can be seen as being composed of 1,4-dicarbonyl and 1,5-dicarbonyl units. The synthesis of such motifs is a well-established area of organic chemistry. acs.orgresearchgate.netfiveable.me

One potential strategy would involve the coupling of a β-keto ester with an α,β-unsaturated ketone (a Michael addition), followed by further elaboration. For instance, the synthesis could start from a seven-carbon β-keto ester and an eight-carbon α,β-unsaturated ketone.

Another approach is the Stetter reaction, which involves the 1,4-addition of an aldehyde to a Michael acceptor, catalyzed by a nucleophilic catalyst such as a thiazolium salt or an N-heterocyclic carbene (NHC). nih.gov This reaction is a powerful tool for the synthesis of 1,4-dicarbonyl compounds. nih.gov

| Reaction | Reactants | Catalyst/Reagent | Product Motif |

| Michael Addition | β-keto ester, α,β-unsaturated ketone | Base (e.g., NaOEt) | 1,5-Dicarbonyl |

| Stetter Reaction | Aldehyde, α,β-unsaturated ketone | Thiazolium salt/Base or NHC | 1,4-Dicarbonyl |

| Ozonolysis | Alkene | O₃, then reductive workup (e.g., Zn/H₂O or PPh₃) | Dicarbonyl |

Utilization of Precursors and Building Blocks

The use of versatile building blocks that can be elaborated into the desired triketone structure is a cornerstone of a robust synthetic strategy. Meldrum's acid and cyclohexanone derivatives are two such classes of precursors that offer unique advantages in polyketone synthesis.

Meldrum's Acid Derivatives in Polyketone Synthesis

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a highly acidic cyclic malonic acid derivative that is a versatile reagent in organic synthesis. blogspot.comwikipedia.org Its high acidity allows for easy alkylation and acylation at the C5 position. blogspot.com This reactivity can be harnessed to construct fragments of the Pentadecane-5,8,11-trione backbone.

For example, Meldrum's acid can be acylated with an appropriate acid chloride. The resulting acyl Meldrum's acid is a potent acylating agent itself and can be used in subsequent reactions. nih.govacs.orgacs.org Furthermore, thermal decomposition of acylated Meldrum's acid derivatives generates highly reactive ketene intermediates, which can be trapped with various nucleophiles to form β-keto esters. blogspot.com

A plausible synthetic route could involve the acylation of Meldrum's acid with a butanoyl chloride derivative, followed by a series of alkylation and decarboxylation steps to build up the carbon chain and introduce the ketone functionalities.

| Reactant 1 | Reactant 2 | Conditions | Intermediate |

| Meldrum's Acid | Butanoyl Chloride | Pyridine, CH₂Cl₂ | 5-(1-oxobutyl)-2,2-dimethyl-1,3-dioxane-4,6-dione |

| Acylated Meldrum's Acid | Grignard Reagent (e.g., butylmagnesium bromide) | THF, low temperature | β-Diketone |

Cyclohexanone Derivatives as Synthons

Cyclohexanone and its derivatives are versatile building blocks in organic synthesis, often employed in annulation reactions to construct cyclic systems. nih.govpnrjournal.com While seemingly more suited for cyclic compounds, the ring-opening of functionalized cyclohexanone derivatives can provide access to linear polyketonic structures.

For instance, a Baeyer-Villiger oxidation of a substituted cyclohexanone can lead to a lactone, which upon hydrolysis and further functional group manipulation, could yield a linear keto-acid or keto-aldehyde. This fragment could then be coupled with other building blocks to assemble the full pentadecane chain. libretexts.org

Another strategy involves the Robinson annulation, which is a classic method for the formation of six-membered rings by a sequence of a Michael addition and an intramolecular aldol condensation. study.com While this primarily forms cyclic ketones, modifications of this reaction or subsequent cleavage of the ring could be envisioned to generate linear precursors.

| Reaction | Substrate | Reagents | Product Type |

| Baeyer-Villiger Oxidation | Substituted Cyclohexanone | Peroxy acid (e.g., m-CPBA) | Lactone |

| Ozonolysis of a Cyclohexene derivative | Substituted Cyclohexene | 1. O₃, 2. Zn/H₂O | Linear Dicarbonyl |

| Robinson Annulation | Cyclohexanone, Methyl Vinyl Ketone | Base | Fused Bicyclic Ketone |

Mechanistic Investigations of Pentadecane 5,8,11 Trione Formation and Reactions

Elucidation of Reaction Pathways and Intermediates

The synthesis of a linear trione (B1666649) like Pentadecane-5,8,11-trione likely involves the sequential condensation of smaller carbonyl-containing precursors. A plausible synthetic route could be a series of Claisen-type condensations or related carbon-carbon bond-forming reactions. For instance, the reaction could commence with the condensation of a five-carbon ester enolate with a suitable keto-ester, followed by subsequent condensation and decarboxylation steps.

Intermediates in such a synthesis would be β-keto esters and diketo esters. The characterization of these intermediates is crucial for understanding the reaction progress and for controlling the formation of the final trione product. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) would be instrumental in identifying these transient species.

In a related context, the synthesis of 7-oxa-spiro nih.govmsu.edu pentadecane-1, 8, 13-trione was achieved through the oxidation of 1-(l-oxo-2-hydroxycyclohexyl)-2-(2-oxocyclohexyl)-ethane. pjsir.org This highlights a pathway where a complex precursor undergoes oxidation to yield a trione-containing macrocycle. The structure of this spiro compound was confirmed using IR, HRMS, ¹H-NMR, and ¹³C-NMR spectroscopy. pjsir.org

The formation of complex polyketide structures is also observed in biosynthesis, where modular polyketide synthases (PKSs) catalyze the iterative condensation of small carboxylic acid derivatives. nih.gov These enzymatic processes provide a biological blueprint for the controlled assembly of long-chain ketones.

Analysis of Autocatalytic Processes in Trione Synthesis

Autocatalysis is a phenomenon where a reaction product acts as a catalyst for its own formation, often leading to a significant increase in reaction rate over time. wikipedia.org In the context of trione synthesis, particularly in reactions that might exhibit a slow initial phase followed by a rapid acceleration, the possibility of an autocatalytic cycle should be considered.

For example, the formose reaction, which produces a complex mixture of sugars from formaldehyde, is a classic example of an autocatalytic process. boku.ac.atnih.gov The reaction is initiated by the formation of glycolaldehyde, which then acts as a catalyst for further condensations. boku.ac.at Similarly, in the synthesis of certain pyrazoles, an in-situ generated carbenium species has been shown to act as an autocatalyst. nih.gov

While there is no direct evidence of autocatalysis in the synthesis of Pentadecane-5,8,11-trione, it is a plausible consideration, especially in one-pot multicomponent reactions that could generate an intermediate species capable of catalyzing subsequent steps. The kinetic profile of the reaction, characterized by a sigmoidal curve of product concentration versus time, would be a key indicator of an autocatalytic mechanism. wikipedia.org

| Reaction Type | Autocatalytic Species | Significance |

| Formose Reaction | Glycolaldehyde | Model for prebiotic sugar synthesis and complex mixture formation. boku.ac.atnih.gov |

| Pyrazole Synthesis | Carbenium Ion | Leads to highly regioselective product formation. nih.gov |

| Ester Hydrolysis | Carboxylic Acid | One of the earliest recognized examples of autocatalysis. wikipedia.org |

Stereochemical Control and Diastereoselectivity in Trione Systems

The presence of multiple carbonyl groups in a molecule like Pentadecane-5,8,11-trione raises questions of stereochemical control during its synthesis and subsequent reactions. If chiral centers are introduced, controlling the diastereoselectivity becomes a critical aspect of the synthesis.

In the broader field of polyketone synthesis, particularly in palladium-catalyzed copolymerization of carbon monoxide and olefins, the stereochemistry of the resulting polymer is highly dependent on the ancillary ligands attached to the metal center. units.itacs.orgresearchgate.net For instance, C₂ symmetric ligands often lead to the formation of isotactic polyketones, while C₂ᵥ symmetric ligands can produce syndiotactic polymers. researchgate.net This demonstrates that external chiral auxiliaries or catalysts can effectively control the stereochemical outcome.

Furthermore, in the biosynthesis of complex polyketides by modular PKSs, the stereochemistry at each newly formed stereocenter is precisely controlled by the specific domains within the enzyme complex. nih.gov This includes the stereospecific reduction of β-keto groups and the configuration of any alkyl branches.

In a non-biological context, the diastereoselective synthesis of chromeno[2,3-d]pyrimidine-trione derivatives has been achieved through tandem aldol-Michael reactions, highlighting the potential for controlling stereochemistry in the synthesis of complex trione-containing heterocycles. tandfonline.comresearchgate.net

| Catalytic System | Ligand/Catalyst Type | Stereochemical Outcome |

| Pd-catalyzed Polyketone Synthesis | C₂ Symmetric Ligands | Isotactic Polymers researchgate.net |

| Pd-catalyzed Polyketone Synthesis | C₂ᵥ Symmetric Ligands | Syndiotactic Polymers researchgate.net |

| Modular Polyketide Synthases | Enzyme Domains | Specific stereoisomers nih.gov |

| Chromeno[2,3-d]pyrimidine-trione Synthesis | KF/Stilbite Nanoparticles | Diastereoselective products tandfonline.comresearchgate.net |

Examination of Ring-Opening and Rearrangement Mechanisms in Related Ketones

While Pentadecane-5,8,11-trione is an acyclic molecule, the study of ring-opening and rearrangement reactions in cyclic ketones provides valuable insights into the potential reactivity of its carbonyl groups.

The Favorskii rearrangement is a well-known reaction of α-halo ketones that leads to carboxylic acid derivatives, and in the case of cyclic α-halo ketones, it results in ring contraction. wikipedia.org The mechanism is thought to proceed through a cyclopropanone (B1606653) intermediate. wikipedia.org Although not directly applicable to an acyclic trione, this reaction highlights the reactivity of enolates formed adjacent to a carbonyl group.

Photochemical reactions of cyclic ketones can lead to ring expansion. acs.org For example, the irradiation of cyclobutanone (B123998) can induce a rearrangement to a tetrahydrofurylidene species. acs.org

The Baeyer-Villiger rearrangement is another important reaction of ketones, where treatment with a peroxy acid leads to the insertion of an oxygen atom adjacent to the carbonyl group, forming an ester. msu.edu In a molecule with multiple ketone functionalities like Pentadecane-5,8,11-trione, this reaction could potentially be used to selectively oxidize one of the carbonyl groups.

Ring contraction rearrangements have also been observed in the transformation of cycloheptyl alcohol to a six-membered ring and in the Lewis acid-catalyzed rearrangement of cyclohexane (B81311) epoxides to five-membered carbonyl compounds. chemistrysteps.com These reactions are often driven by the formation of a more stable carbocation intermediate. chemistrysteps.com

| Rearrangement Reaction | Substrate | Product | Key Intermediate |

| Favorskii Rearrangement | Cyclic α-Halo Ketone | Ring-contracted ester/acid | Cyclopropanone wikipedia.org |

| Photochemical Ring Expansion | Cyclic Ketone | Larger ring lactone/ether | Varies |

| Baeyer-Villiger Rearrangement | Ketone | Ester | Criegee intermediate |

| Pinacol Rearrangement | 1,2-Diol | Ketone or Aldehyde | Carbocation |

Structural Characterization and Advanced Analytical Techniques for Pentadecane 5,8,11 Trione

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds. For a molecule like Pentadecane-5,8,11-trione, a combination of one-dimensional and two-dimensional NMR experiments would be required for a complete assignment of its proton (¹H) and carbon (¹³C) signals.

One-Dimensional NMR (¹H, ¹³C) Spectral Analysis

¹H NMR Spectroscopy: The proton NMR spectrum of Pentadecane-5,8,11-trione would provide crucial information about the different types of hydrogen atoms present in the molecule and their immediate chemical environment. The expected signals would include triplets for the terminal methyl (CH₃) groups and a series of multiplets for the various methylene (B1212753) (CH₂) groups along the aliphatic chain. The methylene groups adjacent to the ketone functionalities (at C-4, C-6, C-7, C-9, C-10, and C-12) would be deshielded and thus appear at a higher chemical shift (downfield) compared to the other methylene groups.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. The most downfield signals would correspond to the three carbonyl (C=O) carbons of the ketone groups, typically appearing in the range of 200-215 ppm. The remaining signals would be in the aliphatic region, with the carbons adjacent to the carbonyl groups appearing at higher chemical shifts than those further away.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for Pentadecane-5,8,11-trione

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1, 15 | Triplet | ~14 |

| 2, 14 | Multiplet | ~22 |

| 3, 13 | Multiplet | ~26 |

| 4, 12 | Triplet | ~40 |

| 5, 8, 11 | - | ~210 |

| 6, 7 | Multiplet | ~35 |

| 9, 10 | Multiplet | ~35 |

Note: The chemical shifts are predicted values and may vary based on the solvent and other experimental conditions.

Two-Dimensional NMR (COSY, HMQC, HMBC) for Connectivity and Assignment

To unambiguously assign all proton and carbon signals, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons. For instance, it would show correlations between the protons of the terminal methyl groups and their neighboring methylene groups, and between adjacent methylene groups along the chain.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signal for each protonated carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the positions of the ketone groups by observing correlations from the methylene protons at positions 4, 6, 7, 9, 10, and 12 to the carbonyl carbons at positions 5, 8, and 11.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion. This high precision allows for the determination of the elemental formula of the molecule. For Pentadecane-5,8,11-trione (C₁₅H₂₆O₃), the expected exact mass would be calculated. A study has reported the high-resolution mass spectrometry data for the sodium adduct of a compound identified as Pentadecane-5,8,11-trione, with a found mass of 277.1770 for the [M+Na]⁺ ion. rsc.org

Interactive Data Table: HRMS Data for Pentadecane-5,8,11-trione

| Ion | Calculated m/z | Found m/z | Reference |

| [C₁₅H₂₆O₃+Na]⁺ | 277.1774 | 277.1770 | rsc.org |

Electron Ionization Mass Spectrometry for Fragmentation Analysis

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. For Pentadecane-5,8,11-trione, characteristic fragmentation would involve cleavage at the alpha-position to the carbonyl groups, leading to the loss of alkyl radicals. The resulting fragment ions would provide further confirmation of the positions of the ketone groups along the carbon chain.

Gas Chromatography-Mass Spectrometry for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. A sample containing Pentadecane-5,8,11-trione would first be injected into the gas chromatograph, where it would be vaporized and separated from any impurities. The separated components would then enter the mass spectrometer for identification. This technique is crucial for assessing the purity of a sample and confirming the identity of the main component by comparing its mass spectrum with known data or interpreting its fragmentation pattern.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable technique for identifying the functional groups present within a molecule. It operates on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their vibrational modes.

For Pentadecane-5,8,11-trione, the most prominent features in its IR spectrum are associated with the carbonyl (C=O) groups and the hydrocarbon backbone. The analysis of a sample in chloroform (B151607) (CHCl₃) reveals a strong absorption band at approximately 1710 cm⁻¹. rsc.org This absorption is characteristic of the C=O stretching vibration of a saturated aliphatic ketone. The presence of three such groups in the molecule leads to a pronounced peak in this region.

In addition to the strong carbonyl absorption, the spectrum would also display characteristic peaks for the alkane structure. These include C-H stretching vibrations typically observed in the 2850-3000 cm⁻¹ region and C-H bending vibrations at lower frequencies.

| Vibrational Mode | Characteristic Absorption (cm⁻¹) | Functional Group |

| C=O Stretch | 1710 rsc.org | Ketone |

| C-H Stretch | ~2850-3000 | Alkane |

| C-H Bend | ~1350-1465 | Alkane |

| Data is based on typical values for aliphatic ketones and specific findings for Pentadecane-5,8,11-trione where available. |

This data provides clear evidence for the key functional groups that define the identity of Pentadecane-5,8,11-trione.

X-ray Diffraction Analysis for Solid-State Structure Elucidation

Research indicates that Pentadecane-5,8,11-trione is a white solid with a melting point of 84-86 °C, suggesting a crystalline structure amenable to XRD analysis. rsc.org However, as of now, specific single-crystal X-ray diffraction data for Pentadecane-5,8,11-trione, such as its crystal system, space group, and precise atomic coordinates, is not available in published literature.

Were such an analysis to be performed, it would yield a detailed structural model. The table below illustrates the type of data that would be obtained from a full crystallographic study.

| Crystallographic Parameter | Information Provided |

| Crystal System | The basic geometric framework of the crystal (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry elements present in the crystal structure. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. |

| Bond Lengths & Angles | Precise measurements of the distances and angles between atoms. |

| Molecular Conformation | The three-dimensional shape and folding of the molecule in the solid state. |

While XRD has been used to confirm the structure of related spiro-compounds, the specific data for Pentadecane-5,8,11-trione remains a subject for future research. pjsir.org

Elemental Composition Analysis

Elemental analysis is a fundamental technique used to determine the mass percentage of each element present in a compound. This data is crucial for verifying the molecular formula of a newly synthesized or isolated substance. The molecular formula for Pentadecane-5,8,11-trione is C₁₅H₂₆O₃. rsc.org This formula is supported by high-resolution mass spectrometry (HRMS), which provides a highly accurate measurement of the molecule's mass-to-charge ratio. rsc.org

From the molecular formula, the theoretical elemental composition can be calculated. The atomic masses used for this calculation are approximately 12.011 for Carbon (C), 1.008 for Hydrogen (H), and 15.999 for Oxygen (O). The total molecular weight of C₁₅H₂₆O₃ is approximately 254.37 g/mol . rsc.org

The expected elemental composition is detailed in the table below.

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.011 | 15 | 180.165 | 70.83% |

| Hydrogen | H | 1.008 | 26 | 26.208 | 10.30% |

| Oxygen | O | 15.999 | 3 | 47.997 | 18.87% |

| Total | C₁₅H₂₆O₃ | 254.37 | 100.00% |

These calculated percentages serve as a benchmark against which experimentally determined values from an elemental analyzer are compared to confirm the purity and empirical formula of a sample of Pentadecane-5,8,11-trione.

Computational Chemistry and Theoretical Studies of Pentadecane 5,8,11 Trione

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For Pentadecane-5,8,11-trione, these calculations would provide a wealth of information about its stability, reactivity, and spectroscopic characteristics.

Electronic Structure Determination

The electronic structure of Pentadecane-5,8,11-trione would be determined by solving the time-independent Schrödinger equation. Methods such as Density Functional Theory (DFT) and ab initio calculations (like Hartree-Fock and post-Hartree-Fock methods) would be employed. These calculations would reveal the distribution of electrons within the molecule, identify the molecular orbitals (HOMO and LUMO), and allow for the calculation of key electronic properties.

Table 1: Predicted Electronic Properties of Pentadecane-5,8,11-trione

| Property | Predicted Value | Method of Prediction |

|---|---|---|

| HOMO Energy | Data not available | DFT/B3LYP |

| LUMO Energy | Data not available | DFT/B3LYP |

| Ionization Potential | Data not available | Koopmans' Theorem |

| Electron Affinity | Data not available | Koopmans' Theorem |

Note: The values in this table are placeholders and would be populated by the results of quantum chemical calculations.

Conformational Analysis and Energetics

Due to the presence of single bonds, the long alkyl chains of Pentadecane-5,8,11-trione can adopt numerous conformations. A thorough conformational analysis would be necessary to identify the most stable (lowest energy) three-dimensional structures. This involves systematically rotating the rotatable bonds and calculating the energy of each resulting conformer. The relative energies of different conformers would provide insight into the molecule's flexibility and preferred shapes.

Reaction Mechanism Modeling and Transition State Characterization

Theoretical modeling can be a powerful tool to investigate the potential chemical reactions of Pentadecane-5,8,11-trione. By mapping the potential energy surface for a given reaction, stationary points such as reactants, products, intermediates, and transition states can be identified. Characterizing the transition state structures is crucial for understanding the reaction kinetics and mechanism, as it represents the energy barrier that must be overcome for the reaction to proceed.

Prediction and Simulation of Spectroscopic Data

Computational methods can predict various spectroscopic properties of Pentadecane-5,8,11-trione, which can be invaluable for its experimental identification and characterization. For instance, calculations can predict its infrared (IR) vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and ultraviolet-visible (UV-Vis) electronic transitions. Comparing these simulated spectra with experimental data can confirm the molecule's structure.

Table 2: Simulated Spectroscopic Data for Pentadecane-5,8,11-trione

| Spectroscopic Technique | Predicted Data |

|---|---|

| IR Spectroscopy | Characteristic C=O stretching frequencies |

| ¹H NMR Spectroscopy | Chemical shifts for protons on the alkyl chains |

| ¹³C NMR Spectroscopy | Chemical shifts for carbonyl and alkyl carbons |

Note: The data in this table are illustrative and would be determined through specific computational simulations.

Molecular Dynamics Simulations for Conformational Landscapes

To explore the dynamic behavior and the full conformational landscape of Pentadecane-5,8,11-trione in a more realistic environment (e.g., in a solvent), molecular dynamics (MD) simulations would be employed. MD simulations solve Newton's equations of motion for the atoms in the molecule over time, providing a trajectory that reveals how the molecule moves, flexes, and changes its conformation. This approach can provide a more comprehensive understanding of the molecule's flexibility and its interactions with its surroundings.

Chemical Reactivity and Transformations of Pentadecane 5,8,11 Trione

Selective Reduction and Oxidation Reactions of Carbonyl Groups

The presence of three distinct carbonyl groups in Pentadecane-5,8,11-trione presents opportunities for selective reduction to the corresponding alcohols. The selectivity of such reductions can be controlled by the choice of reducing agent and reaction conditions.

Selective Reduction:

The carbonyl groups can be reduced to secondary alcohols, yielding pentadecane-5,8,11-triol or partially reduced products such as dihydroxy ketones and monohydroxy diketones. The use of mild reducing agents, such as sodium borohydride (B1222165) (NaBH₄), would likely result in the reduction of all three carbonyls. However, employing sterically hindered or electronically selective reducing agents could achieve partial reduction. For instance, the use of a bulky reducing agent might favor the reduction of the less sterically hindered C5 and C11 carbonyls over the central C8 carbonyl. Furthermore, enzymatic reductions with alcohol dehydrogenases could offer high stereoselectivity, producing specific stereoisomers of the resulting diols or triols. mdpi.com

| Reducing Agent | Potential Product(s) | Selectivity |

| Sodium Borohydride (NaBH₄) | Pentadecane-5,8,11-triol | Low |

| Lithium Aluminium Hydride (LiAlH₄) | Pentadecane-5,8,11-triol | Low |

| Diisobutylaluminium Hydride (DIBAL-H) | Partial reduction products | Moderate |

| Alcohol Dehydrogenases (ADHs) | Chiral diols and triols | High (Stereoselective) |

Selective Oxidation:

Conversely, the selective oxidation of the secondary alcohol groups in the corresponding triol or partially reduced species can regenerate the ketone functionality. Reagents such as pyridinium (B92312) chlorochromate (PCC) or the Swern oxidation are commonly used for the oxidation of secondary alcohols to ketones. lscollege.ac.in The selective oxidation of one or two hydroxyl groups in the presence of others could be achieved through the use of protecting groups or by exploiting subtle differences in the reactivity of the alcohol moieties. For example, the terminal hydroxyl groups at C5 and C11 might exhibit different reactivity compared to the central C8 hydroxyl group due to steric or electronic effects. scribd.comresearchgate.netchemistryviews.org

| Oxidizing Agent | Substrate | Potential Product(s) |

| Pyridinium Chlorochromate (PCC) | Pentadecane-5,8,11-triol | Pentadecane-5,8,11-trione |

| Swern Oxidation | Pentadecane-5,8,11-triol | Pentadecane-5,8,11-trione |

| Dess-Martin Periodinane | Pentadecane-5,8,11-triol | Pentadecane-5,8,11-trione |

Derivatization Strategies for Functional Group Modification

The carbonyl groups of Pentadecane-5,8,11-trione can be readily derivatized to modify the molecule's physical and chemical properties or to introduce new functionalities. Common derivatization strategies for ketones include the formation of oximes, hydrazones, and ketals.

Oxime and Hydrazone Formation:

Reaction with hydroxylamine (B1172632) (NH₂OH) converts the carbonyl groups into oximes (C=NOH). wikipedia.orgstackexchange.com Similarly, treatment with hydrazine (B178648) (H₂NNH₂) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) yields the corresponding hydrazones (C=NNH₂). libretexts.orglibretexts.orgwikipedia.org These reactions are typically reversible under acidic conditions. organic-chemistry.org The formation of these derivatives can be useful for characterization and purification, as they are often crystalline solids.

Ketal Formation:

The carbonyl groups can be protected as ketals by reacting Pentadecane-5,8,11-trione with an alcohol or a diol in the presence of an acid catalyst. The selective protection of one or two carbonyl groups is a valuable strategy in multi-step syntheses to allow for transformations at other positions of the molecule. The relative rates of ketalization at the C5, C8, and C11 positions would likely be influenced by steric factors.

| Reagent | Derivative Formed | Purpose |

| Hydroxylamine (NH₂OH) | Oxime | Characterization, purification, further transformation |

| Hydrazine (H₂NNH₂) | Hydrazone | Characterization, purification, Wolff-Kishner reduction |

| Ethylene Glycol / Acid Catalyst | Ketal | Protection of carbonyl groups |

Cyclization and Spirocyclization Reactions

The arrangement of the carbonyl groups in Pentadecane-5,8,11-trione makes it a suitable precursor for various cyclization reactions, leading to the formation of carbocyclic and heterocyclic ring systems.

Intramolecular Aldol (B89426) Condensation:

Under basic or acidic conditions, Pentadecane-5,8,11-trione can undergo intramolecular aldol condensation. libretexts.orgchemistrysteps.comorganicchemistrytutor.comyoutube.comlibretexts.org For instance, the formation of an enolate at the C6 or C7 position could lead to a nucleophilic attack on the C8 carbonyl, potentially forming a five-membered ring. Similarly, enolization at C9 or C10 could lead to cyclization with the C8 carbonyl. The regioselectivity of this reaction would be influenced by the stability of the resulting enolate and the thermodynamic stability of the formed ring (five- and six-membered rings are generally favored).

Paal-Knorr Synthesis:

The 1,4-dicarbonyl moiety between C5 and C8, as well as between C8 and C11, allows for the application of the Paal-Knorr synthesis to form five-membered heterocycles. alfa-chemistry.comwikipedia.orgrgmcet.edu.inresearchgate.netacs.org Treatment with a primary amine or ammonia (B1221849) would yield substituted pyrroles, while reaction with a sulfurizing agent like phosphorus pentasulfide would produce thiophenes. Dehydration under acidic conditions would lead to the formation of furans.

Spirocyclization:

The linear nature of the triketone also allows for the possibility of spirocyclization reactions. For instance, derivatization of one of the terminal carbonyls, followed by an intramolecular reaction with one of the other carbonyls, could lead to the formation of spirocyclic systems. rsc.orgchemrxiv.org

Formation of Polycyclic and Macrocyclic Systems

The extended carbon chain and multiple reactive sites of Pentadecane-5,8,11-trione make it a potential starting material for the synthesis of more complex molecular architectures, including polycyclic and macrocyclic systems.

Polycyclic Systems:

Through a series of controlled intramolecular cyclizations, it is conceivable that Pentadecane-5,8,11-trione could be converted into polycyclic structures. acs.orgacs.orgbeilstein-journals.orgnih.gov For example, a sequence of aldol condensations or other ring-forming reactions could lead to fused or bridged ring systems. The stereochemical outcome of such transformations would be a critical aspect to control.

Macrocyclic Systems:

The fifteen-carbon backbone of Pentadecane-5,8,11-trione is of a suitable length to serve as a precursor for macrocyclization. acs.orgnih.govprinceton.edu For example, derivatization of the terminal carbonyl groups with reactive functionalities could enable a head-to-tail cyclization under high-dilution conditions to form a large ring. Alternatively, intermolecular reactions of two molecules of the triketone or its derivatives could lead to the formation of even larger macrocyclic structures.

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Routes for Triones

The future of organic synthesis is increasingly focused on the development of environmentally benign and efficient methodologies. For complex molecules such as triones, this involves moving away from classical multi-step syntheses that often utilize stoichiometric and hazardous reagents. Emerging research in this area is centered on several key principles:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. This minimizes waste and improves efficiency.

Catalysis: The use of catalytic amounts of substances to promote reactions is a cornerstone of sustainable synthesis. Research is ongoing to develop novel catalysts, including those based on earth-abundant metals and organocatalysts, to facilitate the formation of trione (B1666649) frameworks.

Renewable Feedstocks: The chemical industry is gradually shifting towards the use of renewable starting materials derived from biomass. Future synthetic routes for triones could potentially start from bio-based precursors, reducing the reliance on petrochemicals.

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation. The application of flow chemistry to the synthesis of triones could lead to more efficient and scalable production. nih.gov

Photocatalysis and Electrosynthesis: These techniques utilize light and electricity, respectively, to drive chemical reactions. They offer green alternatives to traditional reagents for oxidation and bond-formation reactions, which could be applied to the synthesis of triones. nih.gov

A hypothetical sustainable synthesis of a long-chain trione might involve the catalytic oxidation of a corresponding tri-alcohol or the coupling of smaller carbonyl-containing fragments using green methodologies.

Advanced Spectroscopic and Structural Methodologies

The unambiguous characterization of molecules like triones is critical. While standard spectroscopic techniques such as NMR and IR are indispensable, advanced methods provide deeper structural insights.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for elucidating the complex structures of polyfunctional molecules. For a trione, these methods would be essential to confirm the connectivity of the carbon skeleton and the precise locations of the carbonyl groups.

X-ray Crystallography: For crystalline triones, single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and stereochemistry.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular formula. Advanced fragmentation techniques, such as tandem mass spectrometry (MS/MS), can provide valuable information about the structure by analyzing how the molecule breaks apart. For a trione, characteristic fragmentation patterns would involve cleavages adjacent to the carbonyl groups. libretexts.orgopenstax.org

Table 1: Expected Spectroscopic Data Ranges for a Trione

| Spectroscopic Technique | Functional Group | Expected Chemical Shift/Frequency |

|---|---|---|

| 13C NMR | Carbonyl Carbon (C=O) | 190 - 220 ppm libretexts.orgoregonstate.edu |

| 1H NMR | Protons α to Carbonyl | 2.0 - 2.5 ppm libretexts.orgoregonstate.eduoregonstate.edu |

Integration of Machine Learning and Artificial Intelligence in Trione Research

Reaction Prediction and Optimization: AI algorithms can be trained on vast datasets of chemical reactions to predict the most likely products of a given set of reactants and conditions. chemeurope.commit.educhemai.io This can save significant time and resources in the laboratory by prioritizing experiments that are most likely to succeed. For trione synthesis, an AI model could suggest optimal catalysts, solvents, and temperatures. acs.org

De Novo Molecular Design: Generative AI models can design novel molecules with desired properties. researchgate.net Researchers could use such models to propose new trione structures with specific electronic or physical characteristics.

Spectra Prediction: ML models can be trained to predict the spectroscopic properties (e.g., NMR spectra) of a molecule based on its structure. This can aid in the identification and characterization of newly synthesized compounds.

Robotics and Automation: AI can be integrated with robotic platforms to create automated synthesis and testing systems. mit.edunih.gov This would allow for high-throughput screening of reaction conditions for the synthesis of triones and other complex molecules.

Exploration of New Chemical Transformations and Reactivity Patterns

The presence of multiple carbonyl groups in a trione offers a rich landscape for exploring new chemical reactions and reactivity patterns. Future research could focus on:

Selective Functionalization: Developing methods to selectively react with one of the three carbonyl groups would be a significant challenge and a powerful tool for synthetic chemistry. This could be achieved by exploiting subtle differences in the steric and electronic environment of each ketone.

Intramolecular Reactions: The proximity of the carbonyl groups could facilitate novel intramolecular cyclization reactions, leading to the formation of complex cyclic and polycyclic structures.

Coordination Chemistry: The oxygen atoms of the carbonyl groups can act as ligands for metal ions. The study of the coordination chemistry of triones could lead to new catalysts or materials with interesting magnetic or electronic properties.

Supramolecular Chemistry: Triones could serve as building blocks for the construction of larger, self-assembled supramolecular structures through non-covalent interactions such as hydrogen bonding or metal coordination.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.